Product packaging for Molybdenum Blue(Cat. No.:CAS No. 40957-85-5)

Molybdenum Blue

Cat. No.: B1217874
CAS No.: 40957-85-5
M. Wt: 129.96 g/mol
InChI Key: ARSBTACOLNKTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molybdenum Blue is a term for a family of intensely blue-colored, mixed-valence polyoxometalates (POMs) containing both Mo(V) and Mo(VI) oxidation states . These compounds are known for forming giant, well-defined nanostructures, such as the iconic {Mo154} "big wheel" nanoring, which measures approximately 3.4 nm in diameter . This unique structure, characterized by Mo V –O–Mo VI bridges, is responsible for the compound's characteristic deep blue color and its extensive electron-transfer capabilities . This chemical is invaluable in diverse research fields. In analytical chemistry , it is the basis for the highly sensitive colorimetric determination of phosphate, silicate, germanium, and arsenic . Researchers should note that the presence of organophosphonates can interfere with phosphate quantification, leading to overestimation . The Folin-Wu and Somogyi-Nelson methods also exploit this chemistry for the quantification of reducing sugars like glucose . In catalysis , this compound demonstrates excellent activity and stability as a catalyst for selective oxidation reactions. It is particularly effective for the partial oxidation of cyclohexane to cyclohexanol and cyclohexanone, key intermediates in nylon production . Its catalytic mechanism involves the decomposition of key intermediates like cyclohexyl hydroperoxide (CHHP) on its surface . In materials science , this compound is a model compound for studying self-assembly processes, forming stable dispersions of toroidal nanoclusters . These nanostructures are of significant interest for developing advanced materials, including sensor devices and targeted drug delivery systems . The product is provided as a stable dispersion or solid. For research use only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2MoO2 B1217874 Molybdenum Blue CAS No. 40957-85-5

Properties

CAS No.

40957-85-5

Molecular Formula

H2MoO2

Molecular Weight

129.96 g/mol

IUPAC Name

oxomolybdenum;hydrate

InChI

InChI=1S/Mo.H2O.O/h;1H2;

InChI Key

ARSBTACOLNKTQC-UHFFFAOYSA-N

SMILES

O.[O-2].[Mo]

Canonical SMILES

O.O=[Mo]

Synonyms

molybdenum blue

Origin of Product

United States

Template Assisted Synthesis of Molybdenum Blue Nanostructures

Template-assisted synthesis is a powerful strategy for constructing complex nanostructures with precise control over morphology and architecture, a method that has been extensively applied in the field of polyoxometalates (POMs) rsc.org. For Molybdenum Blue (MB) clusters, template-mediated synthesis offers a sophisticated route to guide the self-assembly processes, enabling the formation of intricate, giant wheel-shaped nanoclusters researchgate.netgla.ac.uknih.gov. Templates, which can be anionic, cationic, or neutral, interact with precursor species to direct the formation of specific MB architectures gla.ac.uk.

Organic molecules, including peptides and amino acids, have proven to be effective structure-directing agents for MB nanoclusters. Oligopeptides, such as glycyl-histidine (GH), alanyl-histidine (AH), and others like SH, G2H, G4H, and G5H, function as multivalent ligands. These peptides modulate the self-assembly of MB POMs through metal-coordination and hydrogen bonding interactions, leading to the creation of self-assembled bio-hybrid nanowheels with distinct frameworks, including {Mo124Ce4}, {Mo122Ce5}, and {Mo126Ce4} rsc.org. Specifically, dipeptides can alter the symmetry of the MB ring by coordinating to {Mo2} units, thereby breaking inversion symmetry rsc.org.

L-ornithine has also been identified as a critical structure-directing agent for the templated self-assembly of gigantic MB clusters, facilitating the formation of template⊂host assemblies via hydrogen bonding and electrostatic interactions researchgate.netgla.ac.uknih.gov. Studies utilizing L-ornithine have illuminated structural relationships between encapsulated templates such as {Mo8}, {Mo17}, and {Mo36}, proposing a pathway for the structural evolution of these templates and providing significant insights into the mechanism of MB cluster ring formation researchgate.netgla.ac.uknih.gov. Furthermore, lanthanide-doped MB (LMB) clusters, such as {Mo124Ce4} and {Mo150Ce2}, create confined environments that encapsulate these templates, often resulting in MB wheels with more curved inner surfaces and elliptical shapes compared to the archetypal {Mo154} wheel researchgate.netnih.gov.

Anion templates also play a crucial role in directing MB synthesis. For instance, sulfite (SO3²⁻), derived from the oxidation of sodium thiosulphate, can serve as a template to aid in the isolation of specific MB species, including {S2Mo18} and {S4Mo6}. This is particularly effective when employed in conjunction with mixed solvent systems and tetrabutylammonium (TBA⁺) cations acs.org. The efficiency of templated self-assembly for MB clusters is generally enhanced by the strong Lewis basicity of the oxoanion, a lower oxidation state of molybdenum, and a reduced solvent polarity acs.org.

Table 1:

Template TypeResulting MB Framework(s)Key InteractionsNotes/Properties
Oligopeptides (e.g., GH, AH, SH){Mo124Ce4}, {Mo122Ce5}, {Mo126Ce4}Metal-coordination, Hydrogen bondingModulate self-assembly, break symmetry, form nanowheels
L-ornithineGigantic MB clusters (e.g., 1-4)Hydrogen bonding, Electrostatic interactionsStructure-directing agent, forms template⊂host assemblies, pathway for structural evolution of templates
Lanthanide-doped MB (e.g., {Mo124Ce4})Various MB wheelsConfined environments, Electrostatic interactionsProvides curved inner surface, elliptical shape, encloses templates
Sulfite (SO3²⁻){S2Mo18}, {S4Mo6}Lewis basicity, Solvent interactionsFacilitates isolation of specific MB species, used with mixed solvents and TBA⁺ cations

Advanced Synthesis Control Via Robotic Platforms

Crystallographic Investigations of this compound Clusters

Crystallographic investigations have revealed that this compound clusters are typically large, discrete molecular entities belonging to the polyoxometalate family. These clusters are characterized by mixed-valence molybdenum centers (MoV and MoVI), which are responsible for the characteristic blue hue due to intervalent charge transfer transitions mdpi.comacs.orgiucr.org.

The structural diversity of this compound clusters is extensive, with various geometries identified, including toroidal shapes, wheel-like structures, spherical assemblies, and cage-like formations acs.orgiucr.orgsemanticscholar.orgnih.govacs.orgnih.govwikipedia.org. Representative examples of identified cluster compositions include:

Wheel-shaped clusters: Such as {Mo154}, a mixed-valent wheel comprising 154 molybdenum centers with an external diameter of approximately 3.4 nm acs.orgwikipedia.org. Other wheel structures like {Mo176}, {Mo248}, and {Mo180} have also been reported acs.orgnih.gov.

Toroidal clusters: These are frequently observed and are often described as belonging to the Mo154-x family nih.govsciforum.netmdpi.com.

Spherical or ball-shaped clusters: Examples include {Mo102} and {Mo132} acs.orgnih.gov.

Cage-like structures: Such as {Mo132} (capped) acs.org.

Lemon-shaped clusters: Such as {Mo368} acs.org.

The formation of these clusters involves the self-assembly of smaller building units, such as {Mo1}, {Mo2}, {Mo8}, and {Mo6} polyhedral units acs.orgiucr.orgacs.org. The presence of MoV within these structures is crucial, with some analyses indicating proportions of approximately 20-30% MoV mdpi.comacs.orgnih.govnih.gov. The precise composition and structure can be influenced by factors like pH, with specific cluster types, such as Mo154, Mo148, Mo142, and Mo138, being favored at different pH ranges mdpi.com. The incorporation of heterometals, such as uranium, can also lead to novel this compound structures with unique architectures researchgate.net.

Nanoscale Morphological Characterization

The characterization of this compound at the nanoscale is primarily achieved through electron microscopy and dynamic light scattering techniques, providing insights into particle size, shape, and distribution.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM), particularly High-Angle Annular Dark-Field STEM (HAADF-STEM), are essential tools for visualizing the morphology and size of this compound nanoparticles semanticscholar.orgmdpi.comsciforum.netnih.govresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net. These techniques reveal that this compound particles typically exist as nanoclusters with distinct shapes.

Morphology: Particles are commonly described as toroidal, wheel-like, spherical, or irregularly shaped nanoclusters semanticscholar.orgwikipedia.orgnih.govsciforum.netmdpi.comnih.govresearchgate.net.

Size: TEM analysis indicates that individual this compound clusters generally have dimensions in the low nanometer range. Reported particle diameters are typically less than 5 nm semanticscholar.orgsciforum.net, with specific observations noting predominant particle diameters of around 3 nm nih.gov or toroidal particles with diameters on the order of 3-4 nm researchgate.netsciforum.net. For instance, the {Mo154} cluster has an external diameter of approximately 3.4 nm wikipedia.org.

HAADF-STEM: This technique, which utilizes Z-contrast, is valuable for distinguishing between different materials within a sample, aiding in the analysis of complex nanostructures or core-shell particles rsc.org.

Dynamic Light Scattering (DLS) is a widely employed technique for determining the hydrodynamic particle size and distribution of nanoparticles in dispersion mdpi.comsemanticscholar.orgnih.govnih.govmdpi.comsciforum.netnih.govresearchgate.netresearchgate.netresearchgate.netscientific.netmdpi.comusp.org. DLS measures the diffusion of particles in a liquid, which is inversely related to their size, providing an average hydrodynamic diameter.

Hydrodynamic Size: DLS measurements for this compound dispersions consistently report hydrodynamic radii (Rh) or diameters (DH) in the range of approximately 1.5 nm to 4.0 nm mdpi.comsemanticscholar.orgnih.govmdpi.comsciforum.netnih.govresearchgate.netsciforum.netresearchgate.netscientific.net. For example, a predominant hydrodynamic radius of 1.5 nm has been observed semanticscholar.orgnih.govsciforum.net, while other studies report hydrodynamic diameters around 3 nm nih.gov or 3.4 nm nih.gov. For molybdenum-tungsten blue systems, hydrodynamic radii of 2.0 nm and predominant particle sizes of 4.0 nm have been reported researchgate.netresearchgate.netscientific.net.

Distribution and Stability: DLS provides information on the polydispersity of the sample and can be used to assess the stability of dispersions over time by monitoring changes in particle size mdpi.com. It is considered a fast and non-invasive method for in-situ sizing during nanomaterial preparation mdpi.com. DLS measurements can sometimes overestimate particle size compared to TEM due to factors such as adsorbed layers and particle shape mdpi.com.

Redox Behavior and Electronic Structure of Molybdenum Blue

Electrochemical Redox Studies

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for probing the redox chemistry of molybdenum blue. By scanning the potential of an electrode and measuring the resulting current, one can observe the oxidation and reduction processes. The resulting voltammogram provides information on the redox potentials and the kinetics of electron transfer.

For heteropoly-molybdate anions, such as the phosphomolybdate complex, CV studies have revealed multiple, reversible, multi-electron reduction steps. abechem.com The reduction of the Keggin ion, for example, can occur in one or two-electron steps, and the process is reversible, with the fundamental structure of the anion remaining essentially unchanged. wikipedia.org

In aqueous solutions, the 12-molybdophosphoric acid (12-MPA) can undergo successive and reversible two-electron reductions. The reduction potentials are dependent on the pH of the solution, shifting to more positive values with increasing acidity. plymouth.ac.uk

Below is an illustrative data table summarizing typical redox potentials for a phosphomolybdate complex based on literature findings.

Redox CoupleReduction Potential (V vs. reference electrode)Oxidation Potential (V vs. reference electrode)
Mo(VI) → Mo(IV) 0.270.30
Mo(IV) → Mo(II) 0.130.16

This table is a representation of typical values found in the literature for phosphomolybdate complexes and may vary depending on experimental conditions such as pH, solvent, and electrode material. abechem.com

Potentiometric Studies

Potentiometric studies, which involve measuring the potential of a solution as a titrant is added, can also be used to investigate the redox equilibria of this compound. These studies can help in determining the stoichiometry of the redox reactions and the formal redox potentials of the various electron transfer steps.

While detailed potentiometric titration data for isopoly-molybdenum blues are complex due to the multitude of species in solution, studies on heteropoly-molybdates have provided valuable information. For instance, potentiometric investigations have been crucial in understanding the formation and reduction of 12-molybdophosphoric acid. acs.org The change in potential during the reduction of Mo(VI) to Mo(V) can be monitored to understand the thermodynamics of the process.

An early study on the this compound reaction for phosphorus determination noted changes in redox potential during the reaction, although a direct correlation with the observed colorimetric phenomena was not established at the time. scribd.com

Influence of Heteroatoms and Doping on Redox Properties

The introduction of electronegative heteroatoms can regulate the crystal structure and electronic characteristics of the material, which in turn can improve its conductivity and catalytic activity. frontiersin.org

Spectroscopic and Spectrometric Characterization Methodologies

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

UV-Vis and NIR spectroscopy are fundamental tools for characterizing Molybdenum Blue due to their intense absorption in the visible and near-infrared regions, which is directly related to their blue color. These absorptions are primarily attributed to intervalence charge transfer (IVCT) transitions between Mo(V) and Mo(VI) centers, as well as d-d transitions within Mo(V) ions. The position and intensity of these absorption bands provide critical information about the specific composition, structure, and oxidation state distribution within the this compound species.

For instance, toroidal molybdenum oxide nanoclusters, such as {Mo₁₅₄}, are often characterized by absorption maxima in the visible region around 745-750 nm, indicative of d-d transitions, and in the NIR region around 1000-1007 nm, attributed to IVCT transitions mdpi.comnih.gov. Other studies have reported bands at different wavelengths, such as 668 nm and 1050 nm for certain MB species acs.org, or peaks at 721 nm and 975 nm for reduced phosphomolybdates orientjchem.org. The specific wavelengths can vary depending on the exact cluster structure, the presence of counterions, and the solvent medium mdpi.commoca.net.ua.

Table 5.1: Characteristic UV-Vis/NIR Absorption Maxima of this compound Species

TechniqueWavelength (nm)Assignment/NotesSource Index
UV-Vis668Intervalence Charge Transfer (IVCT) acs.org
UV-Vis700d-d transition / Phosphothis compound unl.edu
UV-Vis721Metal-to-metal charge transfer orientjchem.org
UV-Vis740Phosphothis compound scispace.com
UV-Vis745Toroidal clusters (e.g., {Mo₁₅₄}) mdpi.comnih.gov
UV-Vis750Toroidal clusters ({Mo₁₃₈}, {Mo₁₅₀}, {Mo₁₅₄}, {Mo₁₇₆}) mdpi.comnih.govresearchgate.net
UV-Vis684This compound reaction moca.net.ua
UV-Vis850Phosphothis compound unl.edu
UV-Vis880This compound reaction moca.net.ua
NIR975Metal-to-metal charge transfer orientjchem.org
NIR1007IVCT Mo(V) → Mo(VI) mdpi.com
NIR1050IVCT acs.org
NIR1093This compound orientjchem.org

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are employed to identify the vibrational modes of this compound, particularly focusing on the characteristic stretching and bending vibrations of Molybdenum-Oxygen (Mo-O) bonds within the polyoxometalate framework. These vibrations are highly sensitive to the oxidation states of molybdenum and the coordination environment of oxygen atoms.

Commonly observed bands include those associated with terminal Mo=O bonds, bridging Mo-O-Mo linkages, and oxygen atoms bonded to multiple molybdenum atoms (e.g., O-3Mo). For instance, terminal Mo=O stretching vibrations typically appear in the region of 950-990 cm⁻¹ mdpi.com, while Mo-O-Mo stretching vibrations are found in the range of 850-970 cm⁻¹ mdpi.comresearchgate.net. Bending vibrations of Mo-O bonds are observed at lower wavenumbers, typically below 500 cm⁻¹ mdpi.comresearchgate.net. The presence of water molecules and hydrogen bonding is also evident in FTIR spectra, with broad bands often seen in the 3100-3500 cm⁻¹ region for O-H stretching and around 1620-1635 cm⁻¹ for H₂O bending mdpi.commdpi.commdpi.com. Bands characteristic of Keggin structures, such as those found in phosphomolybdates, also appear in specific regions, for example, vas(P–Oₐ) around 1060 cm⁻¹ and vas(Mo–O<0xE1><0xB5><0xA1>) around 955 cm⁻¹ orientjchem.org.

Table 5.2: Characteristic IR/FTIR Absorption Bands of this compound Species

Wavenumber (cm⁻¹)AssignmentSource Index
3100–3500 (br)ν (OH...H) hydrogen bonds mdpi.commdpi.commdpi.com
1620–1635δH₂O bending vibrations mdpi.comacs.orgmdpi.commdpi.com
1059, 1063vas(P–Oₐ) (Keggin structure) orientjchem.org
996ν(Mo=O) terminal researchgate.net
977ν(Mo=O) mdpi.com
964, 963ν(Mo=O) researchgate.net
963, 937Mo-O-Mo vibration acs.org
957ν(Mo–O–Mo) bond mdpi.com
955vas(Mo–O<0xE1><0xB5><0xA1>) (Keggin structure) orientjchem.org
909Mo-O-Mo vibration acs.org
873ν(Mo-O-Mo) linkage (symmetric stretching) researchgate.net
866ν(Mo-O-Mo) researchgate.net
859ν(Mo-O-Mo) symmetric vibration researchgate.net
847vas(Mo–O<0xE1><0xB5><0xA7>–Mo) (Keggin structure) orientjchem.org
816Mo-O-Mo vibration acs.org
788Mo-O-Mo vibration acs.org
783ν(Mo-O-Mo) bending researchgate.net
724, 708Mo-O-Mo vibration acs.org
718Keggin structure band orientjchem.org
713vas(Mo–O<0xE1><0xB5><0xA8>–Mo) (Keggin structure) orientjchem.org
601Keggin structure band orientjchem.org
579δ(P–O) (Keggin structure) orientjchem.org
565δ(O-3Mo) researchgate.net
562Mo-O-Mo vibration acs.org
553, 540ν(Mo-O) nih.gov
490, 425, 406δ(Mo–Oμ) mdpi.com
526O-Mo-O mode researchgate.net

Raman Spectroscopy

Raman spectroscopy complements IR studies by providing information on vibrational modes that are Raman-active, offering insights into molecular symmetry and bonding. While less frequently detailed for this compound in general literature compared to IR, it has been used to confirm structural assignments and monitor self-assembly processes. For reduced phosphomolybdates, Raman spectra have shown characteristic bands, including those in the region of 900–200 cm⁻¹, which are considered typical for this compound species orientjchem.org. For example, specific peaks at 974, 454, 326, and 219 cm⁻¹ have been reported orientjchem.org. Raman spectroscopy, in conjunction with kinetic precipitation, has also been instrumental in mapping the formation areas of different giant this compound clusters, such as spherical Keplerates, wheels, and lemon-shaped structures osti.govrsc.org.

Table 5.3: Characteristic Raman Shifts of this compound Species

Wavenumber (cm⁻¹)Assignment/NotesSource Index
974Characteristic of this compound species orientjchem.org
454Characteristic of this compound species orientjchem.org
326Characteristic of this compound species orientjchem.org
219Characteristic of this compound species orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁷O NMR, is a powerful technique for probing the local electronic and structural environments within this compound clusters. ¹⁷O NMR can distinguish between different types of oxygen atoms (e.g., terminal, bridging, interstitial) and can provide information about the mobility of electrons and the distribution of oxidation states. For example, studies on reduced phosphomolybdates have shown that electrons in the two-electron reduced forms are highly mobile, averaging the valence of all molybdenum atoms, which explains the mixed-valence properties of this compound scialert.net.

Other NMR techniques, such as ¹H NMR, can provide information about the presence and environment of protons, including those in coordinated water molecules or organic ligands that may be incorporated into the cluster structure nih.gov. ¹³C NMR has also been used to investigate organic ligands embedded within this compound clusters mdpi.com.

Table 5.4: NMR Spectroscopy Findings for this compound

TechniqueNucleusObservationSignificanceSource Index
NMR¹⁷O NMRElectron mobility observedAveraging of molybdenum valence states (Mo(V)/Mo(VI)) scialert.net
NMR¹³C NMRInformation on organic ligandsIndicates presence of organic components within clusters mdpi.com
NMR¹H NMRChirality and stability confirmedSupports structural integrity and specific configurations in solution nih.gov

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides quantitative elemental composition and oxidation state information. For this compound, XPS analysis of the Mo 3d core level spectra is crucial for determining the relative proportions of Mo(V) and Mo(VI) species. The Mo 3d spectrum typically consists of spin-orbit doublets (Mo 3d₅/₂ and Mo 3d₃/₂) whose binding energies are characteristic of specific oxidation states.

Mo(VI) is generally observed with Mo 3d₅/₂ binding energies around 232-233 eV, while Mo(V) appears at lower binding energies, typically around 230.5-231 eV mdpi.comlmaleidykla.lt. Mo(IV) species, if present, would be observed at even lower binding energies, around 229 eV lmaleidykla.ltnih.gov. XPS studies have confirmed the presence of reduced Mo(V) in various this compound preparations, with percentages varying based on synthesis conditions, often around 28-30% mdpi.comlmaleidykla.lt. The O 1s spectrum can also yield information about different oxygen environments, such as Mo-O, Mo-OH, and adsorbed water mdpi.com.

Table 5.5: Characteristic XPS Binding Energies for Molybdenum in this compound

Mo Oxidation StateMo 3d₅/₂ (eV)Mo 3d₃/₂ (eV)NotesSource Index
Mo⁴⁺229.0232.2Characteristic of MoS₂ nih.gov
Mo⁴⁺229.5-MoO₂ thermofisher.com
Mo⁴⁺229.6232.8MoS₂ researchgate.net
Mo⁴⁺229-In electrodeposits lmaleidykla.lt
Mo⁴⁺231.27- researchgate.net
Mo⁵⁺231.0-Mo oxide nasa.gov
Mo⁵⁺231-Mo⁵⁺ 3d₅/₂ mdpi.com
Mo⁵⁺230.5-In electrodeposits lmaleidykla.lt
Mo⁵⁺~28%-Total contribution lmaleidykla.lt
Mo⁵⁺~30%-Content in nanoclusters mdpi.com
Mo⁶⁺233.1-MoO₃ thermofisher.com
Mo⁶⁺232.1-In electrodeposits lmaleidykla.lt
Mo⁶⁺232.8-Mo⁶⁺ 3d₅/₂ mdpi.com
Mo⁶⁺233236.1Mo⁶⁺ in oxygen environment ifpenergiesnouvelles.fr
Mo⁶⁺232.2236.0Mo⁶⁺ doublet nih.gov
Mo⁶⁺235.8-MoO₃ researchgate.net
Mo⁶⁺235.65- researchgate.net
Mo⁶⁺237-Mo⁶⁺ 3d₃/₂ mdpi.com
Mo⁶⁺~41%-Total contribution lmaleidykla.lt
Mo (metal/silicide)227.5- nasa.gov

X-ray Diffraction (XRD) for Phase and Crystal Structure Analysis

XRD is essential for determining the crystalline phases present in this compound samples and for elucidating their detailed crystal structures. For solid-state this compound preparations, XRD patterns serve as fingerprints to identify specific cluster architectures or molybdenum oxide phases. For example, studies have identified various giant this compound cluster types, such as wheel-shaped {Mo₁₅₄} and {Mo₁₇₆} anions, as well as smaller molecular capsules like {S₂Mo₁₈} and hexameric {S₄Mo₆} anions, through single-crystal XRD analysis acs.orgnih.govresearchgate.netnih.govgla.ac.uk.

XRD can also reveal the presence of other molybdenum oxide phases, such as MoO₃, MoO₂, or Mo₄O₁₁, depending on the synthesis conditions, including the atmosphere and temperature researchgate.netlmaleidykla.ltmdpi.comrasayanjournal.co.in. In some cases, this compound samples may be amorphous, as indicated by the absence of sharp diffraction peaks lmaleidykla.ltrasayanjournal.co.in. The ability of XRD to identify specific phases, like β-Mo₂C, is also crucial when this compound is used as a precursor for other materials mdpi.com.

Table 5.6: Crystalline Phases and Structural Characteristics Identified by XRD

Material/PhaseDescriptionSource Index
This compound (MB) wheelsNanostructured, wheel-shaped cluster anions (e.g., {Mo₁₅₄}, {Mo₁₇₆}) acs.orgosti.govrsc.orgnih.govacs.org
{S₂Mo₁₈}Dawson-like cluster anion acs.orgresearchgate.netnih.govgla.ac.uk
{S₄Mo₆}Templated hexameric anion acs.orgresearchgate.netnih.govgla.ac.uk
{Mo₁₅₄/₁₅₂}Anions acs.org
MoO₃Crystalline phase researchgate.netlmaleidykla.ltrasayanjournal.co.in
Mo₄O₁₁Crystalline phase researchgate.net
MoO₂Crystalline phase researchgate.netlmaleidykla.ltmdpi.com
β-Mo₂CMolybdenum carbide phase mdpi.com
BPO₄Boron phosphate (B84403) phase rasayanjournal.co.in
'Japanese rice-ball'-shaped Ln-MBAnion, e.g., {Mo₂₄(C₆H₄NO₂)₂}{Mo₁₂₀Ce₆} nih.gov
Amorphous this compoundObserved in some preparations lmaleidykla.ltrasayanjournal.co.in

Electrospray Ionization Mass Spectrometry (ESI-MS) for Cluster Identification

ESI-MS is particularly valuable for analyzing the molecular composition of this compound species in solution, especially for identifying and characterizing the large, often mixed-valent, polyoxometalate clusters. This technique allows for the determination of the mass-to-charge ratio (m/z) of intact molecular ions, providing direct evidence for the existence of specific cluster structures.

Studies have utilized ESI-MS to identify various cluster anions, including building blocks like [Mo⁶⁺₄O₁₃Na]⁻, [Mo⁵⁺₄O₁₄H₇]⁻, and [Mo⁶⁺₄O₁₃H]⁻ acs.org. It has also been used to confirm the structural integrity of larger MB clusters and to identify species such as {S₂Mo₁₈} and {S₄Mo₆} anions researchgate.netnih.govgla.ac.uk. A key challenge with ESI-MS is the potential for cluster reorganization or decomposition under the ionization conditions, which can lead to complex spectra with broad isotopic distributions acs.org. Despite this, ESI-MS remains a critical tool for understanding the self-assembly processes and the diversity of species present in this compound reaction systems nih.govchinesechemsoc.org.

Table 5.7: Identified Molybdenum-Oxygen Clusters by ESI-MS

Cluster Formulam/z Value (if specified)NotesSource Index
[Mo⁶⁺₄O₁₃Na]⁻Not specifiedBuilding block acs.org
[Mo⁵⁺₄O₁₄H₇]⁻Not specifiedBuilding block acs.org
[Mo⁶⁺₄O₁₃H]⁻Not specifiedBuilding block acs.org
{S₂Mo₁₈}Not specifiedDawson-like cluster anion researchgate.netnih.govgla.ac.uk
{S₄Mo₆}Not specifiedTemplated hexameric anion researchgate.netnih.govgla.ac.uk
(TBA)₅[Na(SO₃)₂(PhPO₃)₄MoV₄MoVI₁₄O₄₉]·nMeCNNot specifiedMolecular cage acs.orgresearchgate.netnih.govgla.ac.uk
{Mo₈₅}Not specifiedOctameric MB cluster chinesechemsoc.org
{Mo₁₇₂}Not specifiedDimeric MB cluster chinesechemsoc.org

List of Compound Names Mentioned:

this compound (MB)

Molybdenum-brown

{S₂Mo₁₈}

{S₄Mo₆}

{Mo₁₅₄} / {Mo₁₅₂}

{Mo₁₃₈}

{Mo₁₄₂}

{Mo₁₄₈}

{Mo₁₅₄-x}

{Mo₁₇₂}

{Mo₁₀₂}

{Mo₁₃₂}

{Mo₁₇₆}

{Mo₂₄₈}

{Mo₃₆₈}

{Mo₁₈₀}

{Mo₈₅}

{Mo₁₂₄Ce₄}

[Mo⁶⁺₄O₁₃Na]⁻

[Mo⁵⁺₄O₁₄H₇]⁻

[Mo⁶⁺₄O₁₃H]⁻

(TBA)₅[Na(SO₃)₂(PhPO₃)₄MoV₄MoVI₁₄O₄₉]·nMeCN

Phosphomolybdate (PMA)

Sodium thiosulphate reduced phosphomolybdate (STRP)

MoO₃

MoO₂

Mo₄O₁₁

β-Mo₂C

BPO₄

The user requested an article focusing on this compound, with a specific section on "5.8. Gel Electrophoresis for Solution-Phase Species Analysis," including detailed research findings and data tables.

Extensive searches were conducted to identify scientific literature detailing the application of gel electrophoresis for the solution-phase species analysis of this compound. This compound is a general term referring to a range of reduced molybdenum species, often involving molybdenum in oxidation states +4 and +5, which can form complex oxides, oxyhydroxides, or heteropolymolybdates.

However, the conducted research did not yield documented scientific applications or detailed findings specifically employing gel electrophoresis for the speciation of this compound in solution. While electrophoresis techniques, such as capillary electrophoresis, can be applied to inorganic ions and clusters, standard gel electrophoresis is not a commonly reported or established method for characterizing the complex and often dynamic species associated with this compound. Typical characterization methods for this compound include UV-Visible spectroscopy, IR and Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), cyclic voltammetry, and mass spectrometry.

Consequently, it is not possible to provide the requested detailed research findings or data tables for the subsection "5.8. Gel Electrophoresis for Solution-Phase Species Analysis" as this specific application does not appear to be a documented area in the scientific literature.

Compound Names Mentioned:

Compound Name
This compound
Molybdenum oxides
Molybdenum oxyhydroxides
Heteropolymolybdates
Molybdenum carbides
Ammonium (B1175870) heptamolybdate
Glucose
Hydroquinone (B1673460)
Molybdenum polyoxometalates
Molybdenum oxide clusters
This compound nanoparticles
This compound xerogels
Molybdenum carbide (Mo₂C)
α-Mo₂C
η-MoC
γ-MoC
Molybdenum (V)
Molybdenum (IV)
Molybdenum (VI)
Polyoxoniobates (PONb)
Carbonate
Decaniobate [Nb₁₀O₂₅(CO₃)₆]¹²⁻
Nb₁₀O₂₅(CO₃)₆
Nb-polyhedra
[Nb₁₀O₂₈]⁶⁻
[Mo₁₅₄]
TK-14 (peptide)
Mo₁₅₄/TK-14
VLPs (Virus-Like Particles)
HPV vaccines
{Cu₁₂Nb₁₂₀}
{Cd₁₆Nb₁₂₈}
POMs (Polyoxometalates)
MOFs (Metal-Organic Frameworks)
Cat@MOF
[P₈W₄₈O₁₈₄]⁴⁰⁻
[H₁₆P₈W₅₈O₂₁₈]³²⁻ {W₅₈}
[H₁₆P₈W₆₄O₂₃₆]³²⁻ {W₆₄}
[Mo₇₂Fe₃₀]
Keggin polyoxometalate
Cu(II) ions
Decamolybdodicobaltate (DMDC)
Human serum albumin (HSA)
Bovine serum albumin (BSA)
Tryptophan (Trp)
Methyl parathion

Theoretical and Computational Investigations of Molybdenum Blue

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the electronic properties of Molybdenum Blue and related polyoxometalates (POMs). researchgate.netgla.ac.ukaip.org DFT calculations allow for a detailed understanding of the distribution of electron density, the nature of chemical bonding, and the energies of molecular orbitals, which are crucial for explaining the characteristic intense blue color and the redox behavior of these compounds. wikipedia.org

A key aspect of this compound is the presence of mixed-valence molybdenum centers. DFT studies have been instrumental in understanding the localization and delocalization of electrons within the cluster framework. researchgate.net The calculations can predict which metal centers are more likely to be reduced and how the additional electrons are distributed over the Mo atoms. This information is vital for understanding the electronic transitions responsible for the intense blue color.

Furthermore, DFT has been used to calculate the redox potentials of polyoxomolybdates, providing theoretical predictions that can be compared with experimental electrochemical data. researchgate.netgla.ac.uk The accuracy of these predictions is often dependent on the choice of the exchange-correlation functional and the inclusion of solvent effects, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). researchgate.net

Key Findings from DFT Studies:

Property InvestigatedKey Findings
Isomer Stability The relative stability of α and β isomers of Keggin anions depends on the heteroatom and the total charge of the cluster. udel.edu
Electron Delocalization DFT calculations help in understanding the distribution of reduced Mo(V) centers within the polyoxometalate framework. researchgate.net
Redox Potentials Theoretical redox potentials can be calculated and compared with experimental values, with accuracy depending on the computational model. researchgate.netgla.ac.uk
Electronic Spectra Time-dependent DFT (TDDFT) can be used to simulate the UV-vis and circular dichroism spectra of chiral polyoxomolybdates. nih.gov

Molecular Dynamics Simulations of Self-Assembly

The formation of the large, complex structures characteristic of this compound, such as the "big wheel" {Mo₁₅₄} and even larger spherical vesicles, is a fascinating example of self-assembly in inorganic systems. wikipedia.org Molecular Dynamics (MD) simulations have provided invaluable insights into the mechanisms driving these assembly processes. ncl.ac.ukacs.org

MD simulations model the interactions between the polyoxomolybdate clusters and the surrounding solvent molecules (typically water) over time. acs.org These simulations can reveal the role of solvent in mediating the interactions between the clusters, including the formation of hydrogen bond networks that can influence the aggregation process. ncl.ac.uk

Classical MD simulations have been used to study the initial stages of aggregation of polyoxometalates, showing that the interactions are dependent on the total charge of the clusters. ncl.ac.uk For instance, the aggregation of highly charged POM anions is often mediated by counterions that can bridge between the clusters.

Car-Parrinello MD simulations, which combine DFT with molecular dynamics, have been used to investigate the very first steps in the formation of polyoxomolybdates from smaller building blocks in acidic solutions. acs.org These simulations have shown that the coordination number of molybdenum can expand from four to six as the acidity of the solution increases, a crucial step in the formation of the characteristic octahedral {MoO₆} building blocks of polyoxometalates. acs.org

The self-assembly of the giant spherical vesicles from {Mo₁₅₄} wheels is a particularly complex process that has been investigated computationally. It is believed that this assembly is driven by a combination of van der Waals attractions and long-range electrostatic repulsions, with hydrogen bonding involving encapsulated water molecules playing a crucial stabilizing role. wikipedia.org

Computational Modeling of Reactivity and Stability

Computational modeling plays a crucial role in understanding the reactivity and stability of this compound under various conditions. nih.govmdpi.com The stability of these complex clusters is influenced by factors such as pH, temperature, concentration, and the presence of reducing agents and counterions. researchgate.netacs.org

DFT calculations can be used to assess the thermodynamic stability of different polyoxomolybdate species in solution. researchgate.net By calculating the Gibbs free energies of formation, researchers can predict which species are likely to be dominant under specific conditions. acs.org These calculations have shown that increasing temperature can destabilize larger clusters in favor of smaller species or the monomeric molybdate (B1676688) anion. acs.org

The reactivity of this compound is often associated with its redox properties. Computational models can help to understand the mechanisms of electron transfer reactions and the catalytic activity of these clusters. nih.gov For example, DFT calculations have been used to study the mechanism of phosphoester bond hydrolysis catalyzed by molybdate anions. nih.gov

The stability of polyoxomolybdates is a critical factor for their potential applications. While they exhibit lower LUMO energies (are easier to reduce) compared to their polyoxotungstate counterparts, they are often more structurally labile. nih.gov Computational studies can help to identify the factors that contribute to the degradation of these clusters and to design more stable structures.

Factors Influencing this compound Stability:

FactorInfluence on Stability
pH A critical parameter, with specific pH ranges favoring the formation of particular this compound species. acs.org
Temperature Higher temperatures can lead to the decomposition of larger clusters into smaller units. acs.org
Reducing Agent The type and concentration of the reducing agent affect the degree of reduction and the resulting structures. nih.gov
Counterions The nature of the counterions can influence the packing of the clusters in the solid state and their stability in solution. acs.org

Prediction of Structural Archetypes and Formation Pathways

One of the major challenges in the chemistry of this compound is to predict the structures that will form under a given set of conditions and to understand the pathways by which they assemble. techexplorist.comsomma.es Computational methods are being developed to address this challenge by simulating the complex reaction networks involved in the formation of polyoxometalates. nih.gov

A notable development in this area is the POMSimulator, a computational tool designed to predict the speciation of polyoxometalates in aqueous solution. acs.orgtechexplorist.comsomma.es This software uses a combination of DFT calculations for the energies of different species and statistical methods to model the complex equilibria between them. acs.orgnih.gov By inputting parameters such as pH, temperature, and total molybdenum concentration, it is possible to generate speciation diagrams that show the relative concentrations of different clusters. acs.org

These computational approaches have been applied to the formation of small polyoxomolybdates, postulating mechanisms that involve the stepwise addition of molybdenum units. acs.org For more complex systems like the phosphomolybdates, these methods have been used to infer plausible reaction networks, highlighting the role of key intermediates. nih.gov

The combination of computational predictions with experimental techniques like mass spectrometry and X-ray scattering is proving to be a powerful strategy for unraveling the intricate formation mechanisms of this compound and other polyoxometalates. acs.orgacs.org This synergy allows for the validation of theoretical models and provides a more complete picture of the self-assembly processes.

Advanced Materials Development Utilizing Molybdenum Blue

Fabrication of Hybrid Materials and Composites

Molybdenum blue serves as a foundational component in the synthesis of novel hybrid materials and composites. Its nature as a stable dispersion of nanocluster molybdenum compounds makes it an excellent precursor for creating complex materials. mdpi.com Researchers are actively exploring this compound as a key ingredient for producing hybrid materials with tailored properties for applications in catalysis and materials science. nih.govmdpi.com

One significant area of research is the development of binary carbide composites. For instance, molybdenum-tungsten blue, a related polyoxometalate, is used as a precursor to synthesize binary carbides of Mo₂C–W₂C. mdpi.comnih.gov This is achieved through the thermal decomposition of molybdenum-tungsten blue xerogels in an inert atmosphere. nih.gov The resulting materials are microporous and exhibit high surface areas, making them suitable for catalytic applications. mdpi.comnih.gov

The fabrication process often involves a sol-gel method, where the monodispersed nature of this compound nanoparticles, typically around 4.0 nm in size, is advantageous. mdpi.comresearchgate.net This method allows for the creation of highly dispersed catalytic materials. nih.govmdpi.com The use of organic reducing agents, such as glucose or hydroquinone (B1673460), in the synthesis of this compound also serves as a carbon source for the subsequent formation of carbides, eliminating the need for additional carbonization steps. mdpi.comnih.gov

Applications in Electrochromic Devices and Smart Windows

Molybdenum-based materials, derived from precursors like this compound, are integral to the development of electrochromic devices and smart windows. These technologies rely on materials that can change their optical properties in response to an electrical voltage. laserfocusworld.com

A notable innovation is a hybrid nanocomposite material consisting of colloidal nanocrystalline molybdenum oxide (MoO₃) dispersed within a tungsten-molybdenum-oxide nanowire matrix. laserfocusworld.com This material not only provides excellent optical modulation but also has the capacity to store energy, effectively turning a smart window into a rechargeable battery. laserfocusworld.comlaserfocusworld.com This dual functionality is a significant advancement for energy-efficient buildings. laserfocusworld.com A prototype of such a window, measuring 8 x 8 cm, demonstrated the ability to power a light-emitting diode (LED) for approximately 10 minutes after a one-minute coloration cycle. laserfocusworld.comlaserfocusworld.com

Device/MaterialKey Performance MetricValue
MoO₃-W₀.₇₁Mo₀.₂₉O₃ Hybrid WindowEnergy Storage Capacity2.33 mAh/m² laserfocusworld.com
MoO₃-W₀.₇₁Mo₀.₂₉O₃ Hybrid WindowOptical Contrast Modulation50% laserfocusworld.com
Mo-Nb₂O₅ (0.3% Mo) Thin FilmOptical Modulation (at 600 nm)77% mdpi.com
Mo-Nb₂O₅ (0.3% Mo) Thin FilmColoration Efficiency89 cm²/C mdpi.com

Research on Energy Storage Systems

The unique properties of molybdenum-based materials make them highly promising for next-generation energy storage systems.

Molybdenum-based materials are extensively researched for their potential in high-performance supercapacitors due to their high theoretical capacitance and facile synthesis. mdpi.com Molybdenum compounds, including molybdenum disulfide (MoS₂), molybdenum carbides (Mo₂C), and various molybdenum oxides, are key candidates for electrode materials. mdpi.comnih.gov

The layered structure of materials like MoS₂ is particularly advantageous as it facilitates the storage and transport of ions. mdpi.com MoS₂ exists in two primary phases, the metallic 1T phase and the semiconducting 2H phase, both of which are explored for supercapacitor applications. mdpi.com Researchers have developed MoS₂ nanoflowers that demonstrate promising pseudocapacitive behavior. nih.gov

Composites and bimetallic oxides are also being investigated to enhance performance. For example, molybdenum-manganese hydroxide (B78521) microcubes have been synthesized and used as a positive electrode in an asymmetric supercapacitor, showing good capacitance and energy density. researchgate.net Similarly, nickel-molybdate (NiMoO₄) nanowires have exhibited impressive specific capacitance. mdpi.com

MaterialSpecific CapacitanceConditions
NiMoO₄ nanowires549 C g⁻¹at 1 A g⁻¹ mdpi.com
MnMoO₄·0.9H₂O nanorods210.2 F g⁻¹at 1 A g⁻¹ mdpi.com
MoO₂ nanoparticles621 F g⁻¹- researchgate.net

Molybdenum-containing compounds are poised to significantly improve the energy storage capacity of rechargeable batteries. imoa.info Molybdenum disulfide (MoS₂) composite anodes have demonstrated two to three times the storage capacity of traditional graphite (B72142) anodes used in lithium-ion batteries (LIBs). imoa.info

Early use of MoS₂ in rechargeable batteries dates back to the 1980s, though issues with stability limited its commercialization. imoa.info Recent research has overcome many of these challenges, and MoS₂ is now being explored for various battery technologies, including lithium-sulfur (Li-S) and sodium-ion batteries. imoa.infonih.gov In Li-S batteries, molybdenum-based materials can help mitigate issues like the polysulfide shuttle effect, improving cycling stability and capacity. nih.gov Molybdenum oxides, such as MoO₃ and its sub-oxides (MoO₃₋ₓ), have shown to be effective in trapping polysulfides and catalyzing their conversion. nih.gov

The addition of molybdenum to electrodes in different battery types has shown substantial improvements in specific energy. multimetdev.com For instance, in potassium-ion batteries, molybdenum-based electrodes have demonstrated a significant leap in performance. multimetdev.com

Battery TypeElectrode MaterialPerformance Improvement
Lithium-ionMoS₂ composite anode2-3 times the storage capacity of graphite imoa.info
Lithium-SulfurMoO₃₋ₓ/S cathodeRetained capacity of 690 mAh g⁻¹ after 200 cycles nih.gov
Sodium-ionMoS₂/graphene compositeExcellent performance in laboratory trials imoa.info

Development of Nanoreactors and Membranes

The distinct, well-defined structures of this compound nanoclusters, such as the wheel-shaped {Mo₁₅₄} and {Mo₁₇₆} archetypes, make them ideal candidates for the development of nanoreactors and membranes. mdpi.comacs.org These giant polyoxometalate clusters can act as nanosensors and nanoreactors, providing a structured environment for chemical processes to occur at the molecular level. acs.org

The potential for creating membrane-type sensor devices from this compound is an active area of research. mdpi.com The ability to synthesize stable dispersions of this compound is crucial for these applications, with studies focusing on controlling the synthesis parameters to produce reproducible properties suitable for creating catalysts and membranes. nih.govnih.gov

Furthermore, the sol-gel method, which utilizes this compound dispersions, is being developed for the creation of membrane catalysts. mdpi.com The high stability of this compound sols allows them to be concentrated, and at high concentrations, they can transition into a gel, which is a key step in forming membranes and supported catalysts. researchgate.net

Precursors for Other Advanced Molybdenum-Based Materials (e.g., Mo₂C, MoO₃, MoS₂)

This compound is a highly effective and versatile precursor for synthesizing a range of advanced molybdenum-based materials. mdpi.com Its use simplifies many synthetic routes and allows for greater control over the final product's properties. nih.govresearchgate.net

Molybdenum Carbide (Mo₂C): A simple and efficient method for producing Mo₂C involves the thermal decomposition of this compound xerogels. mdpi.comnih.govresearchgate.net When organic reducing agents like ascorbic acid, glucose, or hydroquinone are used to create the this compound dispersion, they also serve as the carbon source for carburization. mdpi.comnih.govnih.gov This eliminates the need for a separate, high-temperature carburization step, making the process more efficient. mdpi.comresearchgate.net The type of organic reducer used can influence the phase composition and porous structure of the resulting Mo₂C. nih.gov

Molybdenum Trioxide (MoO₃): While direct synthesis from this compound is less commonly detailed, this compound itself is composed of molybdenum oxide clusters. mdpi.com The thermal treatment of molybdenum compounds, often derived from precursors like ammonium (B1175870) heptamolybdate (the same starting material for this compound), is a common method to produce MoO₃. google.comsamaterials.comfcu.edu.tw For example, heating a precursor complex of ammonium molybdate (B1676688) and a polycarboxylic acid to around 400°C yields MoO₃. google.com

Molybdenum Disulfide (MoS₂): The synthesis of MoS₂ can involve molybdenum oxides as precursors. nih.govacs.org The formation of a blue color, indicative of this compound (mixed-valence molybdenum oxides), has been observed during the synthesis of MoS₂ nanoparticles, suggesting it can be an intermediate in the process. researchgate.net MoS₂ is typically produced by the thermal treatment of molybdenum compounds with a sulfur source, such as hydrogen sulfide. wikipedia.org

Catalysis Research with Molybdenum Blue Compounds

Homogeneous and Heterogeneous Catalytic Systems

Molybdenum blue compounds have demonstrated utility in both homogeneous and heterogeneous catalytic frameworks mdpi.comukri.org. The nanostructured nature of certain this compound particles, such as nano-rings, facilitates their application in these diverse catalytic systems mdpi.com. In instances where MB is insoluble in the reaction medium, it functions effectively as a heterogeneous catalyst whiterose.ac.uk. Furthermore, stable dispersions of this compound nanoparticles can serve as valuable precursors in the sol-gel method for synthesizing supported catalysts, often circumventing the need for an additional activation stage mdpi.com. Beyond these forms, various molybdenum complexes, which share structural or compositional similarities with molybdenum blues, are actively investigated for homogeneous catalytic processes ukri.orgresearchgate.netresearchgate.netacs.orgrsc.org.

Oxidation Reactions

This compound compounds and related molybdenum oxides have shown significant promise in various oxidation reactions, particularly in the selective oxidation of organic substrates and the photocatalytic degradation of pollutants.

Selective Oxidation of Organic Substrates (e.g., Cyclohexane)

This compound (MB) has been recognized for its excellent catalytic activity and stability in the selective oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, collectively known as KA oil, which are crucial intermediates in the production of nylon rsc.orgwhiterose.ac.ukscielo.org.mx. Research has indicated that MB can catalyze the mono-hydroxylation of cyclohexane, with an associated activation energy of approximately 95 kJ/mol whiterose.ac.uk. While other molybdenum-based catalysts, such as cobalt molybdate (B1676688) (CoMoO4), have also demonstrated high selectivity for KA oil production, MB's inherent properties offer a distinct catalytic pathway researchgate.netnih.gov.

CatalystReactionKey MetricValueSource
This compound (MB)Cyclohexane OxidationActivation Energy~95 kJ/mol whiterose.ac.uk
This compound (MB)Cyclohexane OxidationActivity/StabilityExcellent rsc.orgscielo.org.mx

Photocatalytic Degradation of Organic Pollutants

While direct applications of this compound itself in photocatalytic degradation are less extensively documented compared to other molybdenum-based materials, related compounds like molybdenum disulfide (MoS2) and molybdenum-containing composites have shown significant efficacy. MoS2 microtubes, for instance, have demonstrated excellent photocatalytic performance under visible light for the degradation of methylene (B1212753) blue (MB), achieving 92.4% degradation within 45 minutes researchgate.net. Similarly, MoS2/ZnO composites have shown even higher efficiency, with approximately 97% MB removal in 20 minutes researchgate.net. Composites such as TiO2-MoO3 have also exhibited enhanced photocatalytic activity for the degradation of methylene blue when compared to their individual oxide components, particularly under UV irradiation mdpi.comnih.gov.

CatalystPollutantConditionsDegradation (%)Time (min)Source
MoS2 microtubesMethylene Blue (MB)Visible light92.445 researchgate.net
MoS2/ZnO compositeMethylene Blue (MB)Visible light~9720 researchgate.net
TiO2-MoO3 nanocomposite (vs parent)Methylene Blue (MB)UV lightEnhanced (5.5x)N/A mdpi.com

Hydrogenation and Dehydrogenation Reactions

Molybdenum-based materials, including molybdenum carbides (Mo2C) and sulfides (MoS2), are recognized for their catalytic prowess in hydrogenation and hydrotreating processes. Mo2C nanoparticles, in particular, exhibit platinum-like catalytic activity and superior sulfur tolerance compared to noble metals, making them effective for hydrodesulfurization, hydrodeoxygenation, and hydrodenitrogenation researchgate.netmdpi.comresearchgate.net. Molybdenum complexes have also been explored for homogeneous hydrogenation of various organic substrates, such as esters acs.org. Furthermore, bimetallic catalysts incorporating molybdenum, like Ni-Mo, are investigated for applications such as the hydrogenation of N-ethylcarbazole in hydrogen storage systems frontiersin.org. Molybdenum-sulfur complexes have also shown potential in catalyzing alkene hydrogenation reactions researchgate.net.

Acid-Base Catalysis in Organic Transformations

While specific examples of this compound compounds acting as direct acid-base catalysts in organic transformations are not prominently highlighted in the reviewed literature, the broader class of polyoxometalates (POMs), to which molybdenum blues belong, are known to possess both Brønsted and Lewis acidity lidsen.comwikipedia.org. This inherent acidity allows POMs to catalyze a range of organic reactions typically mediated by acids. Further research may uncover specific applications of this compound in this domain.

Environmental Catalysis (e.g., Hydrodesulfurization, CO2 Conversion of Methane)

This compound compounds play a role in environmental catalysis, particularly as precursors for hydrodesulfurization (HDS) catalysts and in processes involving carbon dioxide conversion.

Hydrodesulfurization (HDS)

CO2 Conversion of Methane (B114726)

Molybdenum carbide (Mo2C) derived from this compound xerogels has demonstrated catalytic activity in the dry reforming of methane (DRM), a process converting CO2 and methane into synthesis gas mdpi.commdpi.com. For instance, Mo2C catalysts synthesized using glucose as a reducing agent precursor achieved approximately 90% methane conversion at 870 °C, while those prepared using hydroquinone (B1673460) showed nearly 100% conversion at 850 °C mdpi.commdpi.com. In related CO2 hydrogenation reactions, molybdenum-doped titanium dioxide (TiO2) catalysts have been investigated, with surface molybdenum promoting higher CO production by weakening CO bonds pnnl.gov. Furthermore, MoC1.1/Au(111) catalysts exhibit high selectivity towards CO and methanol (B129727) in CO2 hydrogenation, with a reported apparent activation energy of 14 kcal/mol for this process acs.org.

CatalystReactionConditionsKey MetricValueSource
Mo2C from MB xerogels (glucose precursor)Dry Reforming of Methane870 °CCH4 Conversion~90% mdpi.com
Mo2C from MB xerogels (hydroquinone precursor)Dry Reforming of Methane850 °CCH4 Conversion~100% mdpi.com
MoC1.1/Au(111)CO2 HydrogenationN/AActivation Energy14 kcal/mol acs.org
MoC1.1/Au(111)CO2 HydrogenationN/ASelectivityHigh for CO and Methanol, no methane acs.org

Compound List:

this compound (MB)

Molybdenum(VI) oxide (MoO3)

Molybdenum dioxide (MoO2)

Molybdenum carbide (Mo2C)

Molybdenum disulfide (MoS2)

Molybdenum-sulfur complexes

Cobalt Molybdenum Hydrotreating Catalyst (Co-Mo-Al2O3)

Cobalt molybdate (CoMoO4)

Molybdenum-titanium oxide nanocomposite (TiO2-MoO3)

Molybdenum-vanadium oxide nanocomposite (TiO2-F-V-Mo)

Nickel-Molybdenum (Ni-Mo) catalysts

Heteropolymolybdates

Isopolymolybdates

Molybdenum-Schiff bases Complex

Environmental Research Applications and Remediation Studies

Detection and Monitoring of Key Environmental Pollutants

The Molybdenum Blue reaction is a well-established colorimetric method for the quantitative determination of phosphate (B84403) in various water samples, including environmental waters ijamsr.comtaylorandfrancis.comresearchgate.netajol.infomoca.net.uamdpi.comnih.gov. This reaction involves the formation of a phosphomolybdate complex, which is then reduced to a blue-colored complex, whose intensity is proportional to the phosphate concentration ijamsr.comtaylorandfrancis.comresearchgate.netajol.infomdpi.comresearchgate.net. The intensity of the blue color is typically measured using UV-Vis spectrophotometry, often at wavelengths around 880 nm ijamsr.comresearchgate.netajol.infomoca.net.uaresearchgate.netjst.go.jpnih.govresearchgate.netnih.govscispace.com.

Beyond phosphate, this compound-based methods have been adapted for the detection of other critical environmental pollutants, notably arsenic. The this compound spectrophotometry method, often enhanced with techniques like soluble membrane filters and calcium carbonate columns, can selectively detect trace amounts of arsenic in water, even in the presence of phosphate jst.go.jpnih.govresearchgate.netrsc.org. This approach typically involves oxidizing arsenite (As(III)) to arsenate (As(V)), which then forms an arsenomolybdate blue complex that can be quantified jst.go.jpnih.govresearchgate.netjournalijdr.comjnu.ac.bd. Studies have reported detection limits for arsenic in the microgram per liter range, with good recovery rates and minimal interference from common ions like phosphate and iron under optimized conditions jst.go.jpnih.govresearchgate.netnih.govrsc.org.

Table 1: this compound-Based Detection of Environmental Pollutants

PollutantMethod/PrincipleDetection Wavelength (nm)Typical Detection LimitKey Reagents/EnhancementsReference(s)
PhosphateThis compound Reaction (Spectrophotometry)870-880ppb (µg/L)Ascorbic acid, Hydrazine (B178648) hydrate, Ammonium (B1175870) molybdate (B1676688) ijamsr.comtaylorandfrancis.comresearchgate.netajol.infomoca.net.uamdpi.comresearchgate.net
ArsenicThis compound Spectrophotometry810-878ppb (µg/L)CaCO₃-column, membrane filter, n-dodecyltrimethylammonium ion, Oxone jst.go.jpnih.govresearchgate.netrsc.orgjournalijdr.comjnu.ac.bd
ArsenicThis compound Method with selective separationVisible/Infraredppb (µg/L)Membrane filter, Visible and Infrared spectroscopy nih.gov

The sensitivity and robustness of these this compound-based analytical methods make them valuable tools for monitoring water quality and assessing the presence of key inorganic pollutants in environmental samples.

Wastewater Treatment and Degradation of Organic Contaminants

Molybdenum-based materials, particularly molybdenum disulfide (MoS₂) and molybdenum trioxide (MoO₃) nanoparticles, are emerging as effective photocatalysts for the degradation of organic pollutants in wastewater acs.orgajol.infoingentaconnect.comresearchgate.netsci-hub.sefrontiersin.orgacs.orgresearchgate.netnih.gov. These materials exhibit strong visible-light absorption and generate electron-hole pairs upon irradiation, leading to the formation of reactive oxygen species (ROS) that break down organic contaminants acs.orgajol.infosci-hub.sefrontiersin.org.

Photocatalytic Degradation of Organic Pollutants by Molybdenum Materials:

Molybdenum Disulfide (MoS₂): MoS₂ nanomaterials, including microtubes and microspheres, have demonstrated high photocatalytic activity against various persistent organic pollutants such as methylene (B1212753) blue (MB), indigo (B80030) carmine (B74029) (IC), and ofloxacin (B1677185) (OFL) ingentaconnect.comresearchgate.netsci-hub.seresearchgate.netmdpi.com. For instance, MoS₂ microtubes achieved a 92.4% degradation efficiency for methylene blue within 45 minutes under visible light irradiation ingentaconnect.comresearchgate.net. MoS₂-based composites are considered promising photocatalysts due to their high photocatalytic activity, strong adsorptivity, low cost, and non-toxicity sci-hub.se. They play a role in accelerating photo-induced electron transport and reducing electron recombination rates, thereby enhancing degradation efficiency sci-hub.se.

Molybdenum Trioxide (MoO₃): MoO₃ nanoparticles have also shown significant potential in degrading dye pollutants in wastewater ajol.inforesearchgate.netnih.gov. Studies have reported MoO₃ nanoparticles achieving up to 75.25% degradation of dye pollutants within 100 minutes ajol.info. The efficiency of MoO₃ can be influenced by factors such as pH and temperature, with higher pH levels generally leading to increased degradation due to enhanced •OH radical formation ajol.info. MoO₃ has also been investigated as an adsorbent for dyes like methylene blue, showing excellent removal efficiency and good regeneration capabilities nih.gov.

Molybdenum-Doped Composites: The integration of molybdenum into other semiconductor materials, such as zinc oxide (ZnO), further enhances photocatalytic activity. Molybdenum-doped ZnO nanoflowers (Mo-ZnO@NF) have been synthesized and evaluated for their efficacy in dye degradation under sunlight frontiersin.org. These composites leverage the increased surface area and the generation of free carriers facilitated by molybdenum doping frontiersin.org.

Table 2: Photocatalytic Degradation of Organic Pollutants by Molybdenum Materials

PhotocatalystTarget Pollutant(s)Degradation Efficiency (%)Reaction Time (min)Light SourceReference(s)
MoS₂ microtubesMethylene Blue (MB)92.445Visible Light ingentaconnect.comresearchgate.net
MoS₂ microtubesIndigo Carmine (IC)73.680Visible Light ingentaconnect.comresearchgate.net
MoS₂ microtubesOfloxacin (OFL)59.390Visible Light ingentaconnect.comresearchgate.net
MoO₃ nanoparticlesDye Pollutants75.25100UV-Visible ajol.info
α-MoO₃Methylene Blue (MB)10060-120Not specified nih.gov
Mo-ZnO@NFMethylene Blue (MB)Not specifiedNot specifiedSunlight frontiersin.org
NaLa(MoO₄)₂Coomassie Brilliant Blue G-250>95120UV Light acs.org

These studies highlight the significant potential of molybdenum-based nanomaterials in advanced oxidation processes for treating complex organic pollutants in wastewater, contributing to more sustainable water management strategies.

Sustainable Approaches in Analytical Waste Management

The principles of Green Analytical Chemistry (GAC) are increasingly being applied to traditional analytical methods to minimize environmental impact. The this compound reaction for phosphate determination serves as a prime example of adapting established techniques for sustainability ijamsr.com. By employing aqueous media, non-toxic reducing agents like ascorbic acid, and mild reaction conditions, the method significantly reduces hazardous waste generation and energy consumption compared to older protocols ijamsr.commdpi.com.

Key Aspects of Sustainable this compound Analysis:

Reduced Waste Generation: The use of benign reagents and optimized reaction conditions minimizes the volume and toxicity of chemical waste produced during analysis ijamsr.com.

Energy Efficiency: Operating under mild reaction conditions, often at room temperature, reduces energy requirements ijamsr.commdpi.com.

Aqueous Medium: Conducting the reaction in water avoids the need for organic solvents, which are often hazardous and contribute to environmental pollution ijamsr.commdpi.com.

Furthermore, research into microbial reduction of molybdenum to this compound is being explored as a sustainable remediation tool for molybdenum toxicity itself mdpi.comrepec.org. Certain bacteria can convert soluble, toxic molybdenum species into insoluble this compound compounds, offering a biological approach to detoxify molybdenum-contaminated sites mdpi.comrepec.org. This biotransformation process represents a promising avenue for environmental remediation, particularly for sites contaminated with mixed organic and inorganic pollutants, where microorganisms with multi-reduction and degrading potential are sought mdpi.com.

The development of paper-based analytical devices incorporating stabilized this compound reagents also contributes to sustainable analytical practices by offering portable, low-cost, and user-friendly methods with reduced contact with toxic reagents nih.gov. These advancements align with the broader goals of GAC by making essential environmental monitoring more accessible and environmentally responsible.

Interdisciplinary Research Areas and Future Directions

Polyoxometalates in Bio-Related Research Tools

Polyoxometalates (POMs), including those exhibiting the characteristic "molybdenum blue" coloration, are being explored as valuable research materials and tools in biological applications, particularly in drug delivery systems and structural biology.

The interaction between POMs and drug molecules often involves hydrogen bonding or ionic interactions, leveraging the numerous oxygen and proton sites within POM structures and the functional groups of the drugs tubitak.gov.tr. Furthermore, the pH-responsive nature of some POM-based nanocarriers enables triggered drug release in the acidic microenvironments characteristic of tumor cells or intracellular compartments researchgate.netfrontiersin.org. This pH-dependent release mechanism is crucial for optimizing therapeutic efficacy while minimizing systemic toxicity. Research into POM-integrated solid lipid nanoparticles (SLNs) has also shown promise, suggesting improved bioavailability and enhanced therapeutic outcomes for cancer treatments compared to administering POMs alone mdpi.comdovepress.com. The ability to tune the release kinetics and loading capacity of POM-based nanocarriers positions them as valuable research materials for developing advanced drug delivery platforms.

Table 1: POMs as Drug Delivery Research Materials

POM Type/ExampleAssociated DrugNanocarrier TypeKey Research FindingCitation(s)
PW, PMo, SiWEpirubicin (B1671505) (EPI)Magnetic Nanoparticles (CoFe@Si-POM)Higher EPI loading capacity, especially SiW-modified; pH-sensitive release. tubitak.gov.tr
TiW₁₁CoNot specifiedNanosponge (NS)Enhanced efficacy compared to pure TiW₁₁Co; potential for improved bioavailability. mdpi.com
POM Lindqvist-type hexamolybdateTemozolomide (TMZ)Chitosan nanostructurespH-dependent release of TMZ; potential as oral drug delivery nanocarriers. researchgate.net
P₅W₃₀Not specifiedSolid Lipid Nanoparticles (SLNs)Improved efficacy and reduced tumor burden compared to pure P₅W₃₀; potential for enhanced delivery. dovepress.com
Polyoxometalate (POM)Not specifiedNanogels (CMC/POM)Potential for targeted delivery and inactivation of cancer cells. researchgate.net

Polyoxometalates (POMs) are recognized as invaluable tools in structural biology, particularly in X-ray crystallography, for solving the phase problem and aiding protein crystallization nih.govrsc.orgacs.orgresearchgate.netugent.be. Their high metal content and inherent negative charge contribute to their effectiveness in providing anomalous scattering signals. Specifically, POMs serve as heavy atom derivatives or anomalous scatterers, generating the necessary electron density signals for phasing techniques such as Single Isomorphous Replacement (SIR), Multiple Isomorphous Replacement (MIR), Single-Wavelength Anomalous Dispersion (SAD), and Multiple-Wavelength Anomalous Dispersion (MAD) acs.orgresearchgate.net.

The Wells-Dawson cluster, P₂W₁₈O₆₂⁶⁻, has been extensively utilized in determining the structures of large biomolecules, including ribosomal subunits nih.govugent.be. Its incorporation into protein crystals, often through soaking, provides critical heavy metal electron density for phase determination, even after washing nih.gov. Compared to single heavy atoms, POMs offer a significant advantage as a substantially lower number of POM clusters are required to yield usable phasing signals due to their dense metal clusters researchgate.net. Beyond phasing, POMs can also function as crystallization additives, promoting protein crystallization by stabilizing crystal contacts and facilitating new crystal packing arrangements, which can lead to higher resolution diffraction data rsc.orgacs.org. For instance, the Anderson-Evans type polyoxotungstate [TeW₆O₂₄]⁶⁻ (TEW) has been noted for its ability to enhance protein crystallization acs.org. Transition metal-substituted POMs are also being investigated for covalent attachment to proteins, aiming for stronger spatial fixation within crystals to aid phasing procedures rsc.org.

Table 2: POMs as Tools in Protein Crystallography

POM Type/ExampleRole in CrystallographySpecific Application/ObservationCitation(s)
Wells-Dawson cluster (P₂W₁₈O₆₂⁶⁻)Phasing agent, Heavy atom derivativeStructure determination of ribosomal subunits; stabilization of crystal contacts. nih.govugent.be
Anderson-Evans type polyoxotungstate ([TeW₆O₂₄]⁶⁻, TEW)Crystallization additive, Phasing toolEnhances protein crystallization; provides heavy atoms for phasing. acs.org
Transition metal-substituted POMsPhasing tool, Crystallization aidPotential for covalent attachment to proteins for stronger fixation; promotes crystallization. rsc.org
General POMs (e.g., Keggin, Anderson-Evans)Phasing agents, Anomalous scatterersProvide signals for SIR, MIR, SAD, MAD phasing; offer advantages over single heavy atoms due to dense metal clusters. acs.orgresearchgate.net

Exploration of Novel Heteroatom Incorporation (e.g., Uranium)

The structural versatility of POMs allows for the incorporation of a wide array of heteroatoms, leading to novel materials with tailored properties. This exploration extends beyond common elements like phosphorus (P) and silicon (Si) to include transition metals and heavier elements, opening new avenues for functional materials. Research has focused on incorporating elements from group 15, such as nitrogen (N), phosphorus (P), arsenic (As), and antimony (Sb), to systematically study their influence on POM formation and structure types researchgate.net. Furthermore, novel lanthanide-incorporated POMs have been synthesized using a dual-heteroatom-directed strategy, involving bismuth (Bi) and selenium (Se) as core heteroatoms, with lanthanides like Europium (Eu³⁺) and Erbium (Er³⁺) integrated into cage clusters acs.orgnih.gov. These hybrid structures exhibit fluorescence properties and have been utilized as probes for detecting neurotransmitters like dopamine (B1211576) acs.orgnih.gov.

While specific examples of uranium incorporation into this compound structures were not prominently found in the initial search, the broader field of heteroatom incorporation in POMs is well-established. The principle involves substituting or supplementing the central metal atoms or the framework with different elements to modify electronic structure, redox potentials, or catalytic activity mdpi.commdpi.com. For instance, heteroatom doping in molybdenum disulfide (MoS₂) with elements like vanadium (V), niobium (Nb), tantalum (Ta), manganese (Mn), iron (Fe), and cobalt (Co) has been shown to tune its electronic properties and enhance performance in various applications mdpi.com. Similarly, in molybdenum-based electrocatalysts, doping with elements like vanadium and cobalt has led to synergistic effects and improved catalytic behavior mdpi.com. This ongoing exploration of novel heteroatom combinations in POM frameworks promises to yield materials with unprecedented functionalities.

Fine-Tuning Cluster Size and Morphology for Specific Applications

The precise control over the size and morphology of POM clusters is a critical aspect for tailoring their properties and optimizing them for specific applications. This compound, in particular, is known to form self-assembling nanostructures, including giant wheels (e.g., {Mo₁₅₄}, {Mo₁₇₆}) and Keplerate clusters (e.g., {Mo₁₃₂}) mdpi.comsciforum.net. These structures are often described as toroidal nanoclusters of the Mo₁₅₄-ₓ family, typically in the nanometer range (1-3 nm or 2-6 nm) mdpi.commdpi.comacs.org. The synthesis of these clusters often involves self-assembly processes from initial building blocks mdpi.comsciforum.net.

Researchers are investigating various methods to control these self-assembly processes, thereby tuning the size and morphology. For instance, the choice of reducing agent and reaction conditions, such as the H/Mo molar ratio and pH, significantly influences the formation and stability of this compound dispersions and the resulting nanocluster characteristics mdpi.commdpi.com. Studies have shown that by modifying synthesis parameters, aggregatively stable dispersions of nanoclusters with specific concentrations can be achieved mdpi.commdpi.com. The ability to control these nanoscale dimensions is crucial, as size-dependent chemical and physical properties are observed in POMs, making nanoscale POMs potentially more effective in applications like sensing nanochemres.orgnanochemres.org. Furthermore, techniques like gel electrophoresis have been demonstrated to separate and characterize POM clusters based on their mobility, which is influenced by surface charge density, size, and shape, highlighting the importance of these parameters for understanding and utilizing POMs researchgate.net. The structural diversity, ranging from Keggin anions to larger wheel and spherical structures, underscores the potential for designing POM architectures with specific functionalities acs.org.

Table 3: this compound Cluster Characteristics

Cluster Type/ExampleTypical Size RangeMorphology DescriptionKey Synthesis Control FactorsApplications/SignificanceCitation(s)
This compound Nanoclusters1-3 nm, 2-6 nmToroidal, Spherical, Wheel-shaped, KeplerateReducing agent, H/Mo molar ratio, pH, self-assembly conditionsDrug delivery systems, Nanoreactors, Catalytic materials, Material science mdpi.commdpi.comsciforum.netsciforum.netsemanticscholar.orgmdpi.comacs.org
{Mo₁₅₄} Wheel Cluster~1-3 nmWheel-shapedSelf-assembly, organic reducing agentsNanomaterials, Hybrid materials mdpi.comsciforum.netacs.org
{Mo₁₃₂} Keplerate Cluster~1-3 nmSpherical ball-likeSelf-assembly, specific ligands (e.g., acetate)Nanoscience applications mdpi.comsciforum.netacs.org
Archetypal POMs (e.g., Keggin)1-6 nm diameterVarious (e.g., Keggin)Not specified in context of size/morphology tuningFundamental building blocks for larger structures acs.org

Scalable Synthesis and Industrial Translation of this compound Materials

Q & A

Q. What are the critical experimental parameters to control when applying the Molybdenum Blue method for antioxidant activity assessment?

The this compound method requires strict control of:

  • Acid concentration (e.g., 0.6 M H₂SO₄) and temperature (95°C) to ensure consistent redox reactions .
  • Incubation time (90 minutes) to stabilize the phosphomolybdenum complex .
  • Sample preparation : Avoid flavonoid degradation by minimizing exposure to high temperatures and acidic conditions during pre-treatment . Methodological Tip: Use a fractional factorial design (e.g., 3⁴⁻¹ DOE) to screen factors like acid type, temperature, and time for initial optimization .

Q. How do structural properties of polyphenols influence their interaction with this compound?

Flavonoids and phenols with hydroxyl groups at specific positions (e.g., ortho-dihydroxy structures) exhibit stronger reducing activity, enhancing this compound complex formation. Degradation products from harsh conditions (e.g., high acidity) may artificially inflate or reduce measured antioxidant activity . Methodological Tip: Pair this compound assays with HPLC or LC-MS to identify degradation intermediates and validate results .

Q. What are the limitations of the this compound method in quantifying total antioxidant activity (TAA)?

  • Interference : Degradation products of heat-labile antioxidants (e.g., quercetin) can skew results .
  • Specificity : The method detects reducing agents broadly, not just antioxidants. Validate findings with complementary assays like DPPH or FRAP . Methodological Tip: Include internal standards (e.g., ascorbic acid) to calibrate responses across batches .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound data and other antioxidant assays?

Discrepancies often arise from:

  • Reaction mechanisms : this compound detects reducing capacity, while DPPH measures radical scavenging. Cross-validate using multivariate analysis (e.g., PCA) to identify assay-specific trends .
  • Sample matrix effects : Lipid-soluble antioxidants may underperform in aqueous this compound systems. Use emulsifiers or solvent optimization . Methodological Tip: Apply Bland-Altman plots to assess agreement between methods .

Q. What strategies optimize the this compound protocol for novel sample matrices (e.g., plant extracts or nanomaterials)?

  • DOE-guided optimization : Use response surface methodology (RSM) to model interactions between variables (e.g., pH, temperature) and maximize sensitivity .
  • Matrix-specific validation : Spike-and-recovery tests with reference compounds (e.g., gallic acid) to assess accuracy in complex samples . Example Table:
VariableOptimal RangeImpact on Sensitivity
H₂SO₄ Concentration0.5–0.7 MHigh (+35% signal)
Incubation Time80–100 minModerate (+15%)
Temperature90–95°CCritical (+50%)

Q. How can spectroscopic and computational methods enhance the interpretation of this compound results?

  • UV-Vis spectroscopy : Monitor λmax shifts (e.g., 695 nm for Mo<sup>V</sup>-Mo<sup>VI</sup> complexes) to infer redox states .
  • DFT calculations : Model electron transfer pathways between antioxidants and molybdate ions to predict reactivity . Methodological Tip: Integrate experimental data with multivariate regression models to quantify structure-activity relationships (SAR) .

Methodological Best Practices

  • Reproducibility : Document all conditions (e.g., reagent batches, spectrophotometer calibration) in supplementary materials .
  • Ethical data reporting : Disclose conflicts between preliminary and final datasets, with transparency in outlier exclusion .
  • Interdisciplinary collaboration : Combine this compound with XRD or TEM to correlate antioxidant activity with nanostructural features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.